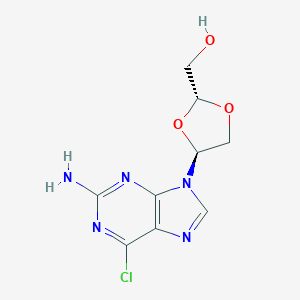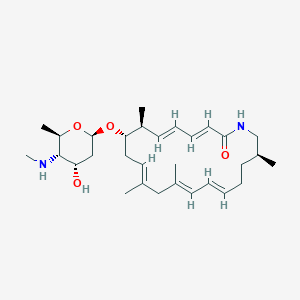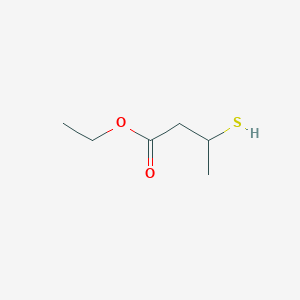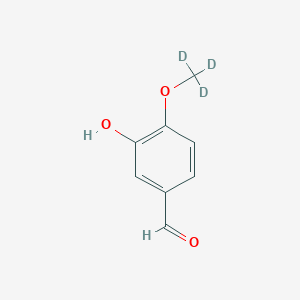
4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol, also known as acyclovir, is a synthetic nucleoside analogue that has been widely used as an antiviral drug. It was first synthesized in the 1970s and has since become an important tool in the treatment of viral infections.
作用機序
Acyclovir works by inhibiting the viral DNA polymerase, which is essential for the replication of the virus. It is selectively phosphorylated by the viral thymidine kinase (TK) and incorporated into the viral DNA, causing chain termination and preventing further viral replication.
Biochemical and Physiological Effects:
Acyclovir has low toxicity and is well-tolerated by most patients. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 2.5 hours. The drug is primarily excreted unchanged in the urine, with up to 80% of the dose eliminated within 24 hours. Acyclovir has been shown to have minimal effects on normal cellular processes and has no significant impact on DNA synthesis or RNA transcription.
実験室実験の利点と制限
Acyclovir has several advantages as a research tool, including its selective activity against viral DNA polymerase and its low toxicity. However, its use is limited by the fact that it is only effective against certain viruses and is not active against all strains of HSV or VZV. In addition, the development of resistance to 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol is a concern, particularly in immunocompromised patients.
将来の方向性
There are several areas of research that could be pursued in the future to further our understanding of 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol and its potential applications. These include:
1. Development of new analogues with improved antiviral activity and reduced toxicity.
2. Investigation of the mechanisms of resistance to 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol and development of strategies to overcome resistance.
3. Evaluation of the potential use of 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol in the treatment of other viral infections and non-viral diseases.
4. Exploration of the role of 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol in the modulation of immune responses and its potential use as an immunomodulatory agent.
5. Investigation of the effects of 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol on host cell metabolism and gene expression.
合成法
Acyclovir can be synthesized using several methods, including nucleophilic substitution, nucleophilic addition, and cyclization. The most common method involves the reaction of 6-chloropurine with ethoxy methylene malonate to form the intermediate 6-chloro-9-(2-hydroxyethoxymethyl)purine. This intermediate is then reacted with hydroxylamine to form the acyclic nucleoside analogue, which is cyclized using acetic anhydride to form 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol.
科学的研究の応用
Acyclovir has been extensively studied for its antiviral properties, particularly in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. It has also been shown to be effective against other viruses, such as cytomegalovirus (CMV) and Epstein-Barr virus (EBV). In addition, 4-(2-Amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol has been investigated for its potential use in the treatment of certain cancers and autoimmune diseases.
特性
CAS番号 |
145514-00-7 |
|---|---|
分子式 |
C9H10ClN5O3 |
分子量 |
271.66 g/mol |
IUPAC名 |
[(2R,4S)-4-(2-amino-6-chloropurin-9-yl)-1,3-dioxolan-2-yl]methanol |
InChI |
InChI=1S/C9H10ClN5O3/c10-7-6-8(14-9(11)13-7)15(3-12-6)4-2-17-5(1-16)18-4/h3-5,16H,1-2H2,(H2,11,13,14)/t4-,5+/m0/s1 |
InChIキー |
AHZYYPABMTXZCC-UHFFFAOYSA-N |
異性体SMILES |
C1[C@H](O[C@@H](O1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
SMILES |
C1C(OC(O1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
正規SMILES |
C1C(OC(O1)CO)N2C=NC3=C2N=C(N=C3Cl)N |
同義語 |
2-amino-6-chloropurine dioxolane 4-(2-amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol 4-(2-amino-6-chloro-9H-purin-9-yl)-1,3-dioxolane-2-methanol, (2R-cis)-isomer ACPD cpd |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












methanone](/img/structure/B134181.png)



